3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid
Description
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO4S/c11-9-5-8(12)2-1-7(9)6-17(15,16)4-3-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBKKRNAVQBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid typically involves the following steps:
Benzyl Derivative Formation: The starting material, 2-chloro-4-fluorobenzyl chloride, undergoes a reaction with a suitable nucleophile to form the benzyl derivative.
Sulfonylation: The benzyl derivative is then treated with a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl group.
Carboxylation: The resulting compound is subjected to carboxylation conditions, often involving carbon dioxide and a base, to form the propanoic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at the benzyl or sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or activation.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, while the chloro and fluoro substituents can influence the compound's binding affinity to biological targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid
- Molecular Formula : C₁₀H₁₀ClFO₄S
- Molecular Weight : 280.70 g/mol
- CAS Registry Number : 702670-31-3
Structural Features: The compound consists of a propanoic acid backbone substituted at the β-position with a (2-chloro-4-fluorobenzyl)sulfonyl group. The sulfonyl moiety (-SO₂-) bridges the benzyl and propanoic acid groups, while the benzyl ring is para-fluorinated and ortho-chlorinated. These electron-withdrawing substituents enhance the compound’s acidity and influence its physicochemical properties .
Comparison with Structurally Similar Compounds
2.1. Sulfonyl-Containing Propanoic Acids
These compounds share the core sulfonyl-propanoic acid structure but differ in substituents:
Key Differences :
- The target’s 2-chloro-4-fluorobenzyl group introduces stronger electron-withdrawing effects compared to 4-methylbenzyl (electron-donating) or 4-fluorophenyl (less steric bulk).
2.2. Sulfonamido-Containing Propanoic Acids
These feature sulfonamide (-SO₂NH-) linkages instead of sulfonyl (-SO₂-):
Key Differences :
- Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), whereas sulfonyl groups may exhibit different binding modes due to lack of NH .
- The target’s benzylsulfonyl group offers greater conformational flexibility compared to rigid biphenyl systems .
2.3. Halogenated Phenylpropanoic Acids Without Sulfonyl Groups
These lack sulfonyl groups but share halogenated phenyl motifs:
Key Differences :
- The sulfonyl group in the target compound enhances acidity (pKa ~3.84 predicted ) compared to non-sulfonyl analogs (pKa ~4.5–5.0).
- Antimicrobial activity in compounds suggests halogenation is critical, but sulfonyl may modulate target specificity .
2.4. Complex Sulfonyl-Containing Structures
Examples include cyclohexyl or heterocyclic systems:
Key Differences :
Research Findings and Implications
- Acidity : The target’s pKa is lower (~3.84) than methylbenzylsulfonyl analog (~4.5) due to electron-withdrawing Cl/F .
- Bioactivity: Halogenation in phenylpropanoic acids correlates with antimicrobial activity (), but sulfonyl groups may redirect mechanisms toward enzyme inhibition .
- Solubility and Permeability : The target’s balance of lipophilic (Cl/F) and hydrophilic (sulfonyl, carboxyl) groups suggests moderate membrane permeability .
Biological Activity
Overview
3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid (CAS No. 702670-31-3) is a compound characterized by a unique molecular structure that includes both chloro and fluoro substituents on a benzyl group attached to a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₀H₁₀ClFO₄S
- Molecular Weight : 280.7 g/mol
- Structure : The compound features a sulfonyl group that enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can act as a leaving group in biochemical reactions, while the chloro and fluoro substituents may influence the compound's binding affinity to various biological targets, including enzymes and receptors.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For instance, it has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The structure-activity relationship (SAR) studies indicate that modifications in the substituents significantly affect the inhibitory potency.
Table 1: Inhibitory Activity of 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid | Tyrosinase | 5.67 | |
| Kojic Acid (Reference) | Tyrosinase | 10.0 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays, where it was tested against various bacterial strains. Its unique structure contributes to its effectiveness against certain pathogens, making it a candidate for further development in antimicrobial therapies.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that 3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid exhibits significant inhibition of tyrosinase activity, which is crucial for applications in skin lightening products.
- Docking Studies : Molecular docking studies revealed that the compound binds effectively to the active site of tyrosinase, suggesting a competitive inhibition mechanism. The presence of fluorine enhances binding interactions through halogen bonding with key residues in the enzyme's active site .
- Pharmacological Potential : The compound's profile suggests potential applications in treating hyperpigmentation disorders and as an antimicrobial agent, warranting further exploration in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
